![molecular formula C9H17B B1485351 7-Bromo-6,6-dimethylhept-1-ene CAS No. 2028052-14-2](/img/structure/B1485351.png)
7-Bromo-6,6-dimethylhept-1-ene
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity
7-Bromo-6,6-dimethylhept-1-ene serves as a versatile intermediate in organic synthesis, contributing to the development of complex molecular architectures. Its bromine atom can participate in various reactions, such as nucleophilic substitution or elimination, enabling the construction of diverse chemical entities. Research has explored its utility in synthesizing medium-sized cyclophanes, where bromination reactions have been instrumental in obtaining specific isomers and understanding their structural dynamics (Yamato et al., 1993).
Catalysis and Mechanistic Insights
The compound's structure offers a unique platform for studying catalytic processes and reaction mechanisms. For instance, investigations into gold-catalyzed cycloisomerization reactions have revealed the importance of 1,3-hydrogen migration in forming bicycloheptene complexes. Such studies not only elucidate reaction pathways but also highlight the role of Brønsted acid catalysis outside the coordination sphere of gold, providing valuable insights for the design of efficient catalytic systems (Brooner et al., 2014).
properties
IUPAC Name |
7-bromo-6,6-dimethylhept-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-4-5-6-7-9(2,3)8-10/h4H,1,5-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDGSFZQDHSMMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC=C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6,6-dimethylhept-1-ene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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